2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a component of biomimetic systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s ester group can undergo hydrolysis, releasing 9,12-octadecadienoic acid and 2-mercaptoethanol, which may exert their own biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethyl octadecanoate: An ester derivative of octadecanoic acid (stearic acid) and 2-mercaptoethanol.
2-Mercaptoethyl (9Z)-octadec-9-enoate: An ester derivative of 9-octadecenoic acid (oleic acid) and 2-mercaptoethanol.
2-Mercaptoethyl (12Z)-octadec-12-enoate: An ester derivative of 12-octadecenoic acid and 2-mercaptoethanol.
Uniqueness
2-Mercaptoethyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to the presence of two conjugated double bonds in the linoleic acid moiety, which can impart distinct chemical and biological properties. This conjugation can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52147-29-2 |
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Molecular Formula |
C20H36O2S |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h6-7,9-10,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
InChI Key |
OVTHRUQOYWQEJA-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS |
Origin of Product |
United States |
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